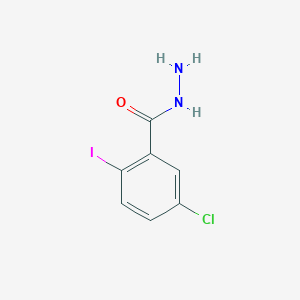![molecular formula C13H18BN3O2 B13661476 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester is a boronic ester derivative of imidazo[1,2-b]pyridazine. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester typically involves the formation of the boronic ester from the corresponding boronic acid. The reaction conditions often include the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction . The general synthetic route can be summarized as follows:
Formation of Boronic Acid: The starting material, 8-Methylimidazo[1,2-b]pyridazine, is reacted with a boron source such as boronic acid.
Protection with Pinacol: The boronic acid is then protected using pinacol to form the boronic ester.
Industrial Production Methods
Industrial production methods for boronic esters, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The boronic ester can participate in substitution reactions, where the boronic group is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically results in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: Utilized in the study of biological pathways and mechanisms due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling. The boronic ester group facilitates the transfer of the organic group to the palladium catalyst, which then forms a new carbon-carbon bond with the halide substrate . This mechanism is crucial for its applications in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura cross-coupling.
Allylboronic Acid Pinacol Ester: Used in similar reactions and known for its reactivity with carboxylic acids.
Benzothiazole-6-boronic Acid Pinacol Ester: Another boronic ester with applications in organic synthesis.
Uniqueness
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester is unique due to its specific structure, which includes the imidazo[1,2-b]pyridazine scaffold. This structure imparts unique reactivity and stability, making it particularly useful in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C13H18BN3O2 |
|---|---|
Peso molecular |
259.11 g/mol |
Nombre IUPAC |
8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H18BN3O2/c1-9-8-10(16-17-7-6-15-11(9)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Clave InChI |
GWEOLRMOQVKILW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C=CN=C3C(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)

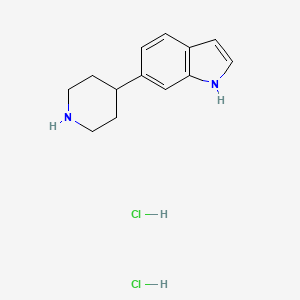

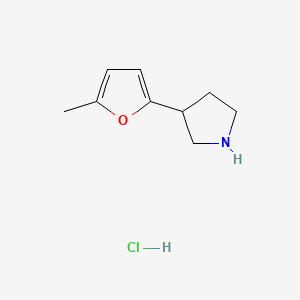
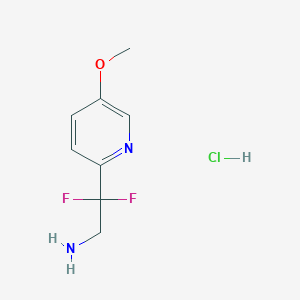

![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
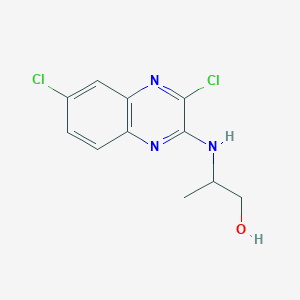

![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
